molecular formula C11H22N2O3 B1314876 (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate CAS No. 169448-17-3

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No.: B1314876
CAS No.: 169448-17-3
M. Wt: 230.3 g/mol
InChI Key: OOZBHDCFUFVAOH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves formylating an amino-l-(2-hydroxyethyl)pyrazole, treating it with methanesulfonyl chloride and triethylamine, followed by cyclization with sodium hydride . This results in the formation of 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole .


Molecular Structure Analysis

The molecular formula of “(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate” is C11H22N2O3 . Its molecular weight is 230.3 . The InChI key for this compound is OOZBHDCFUFVAOH-VIFPVBQESA-N .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can be formylated and treated with methanesulfonyl chloride and triethylamine, followed by cyclization with sodium hydride . This results in the formation of 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator . The compound is shipped at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Structural Analysis : The synthesis and characterization of N-Boc piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been extensively studied. These compounds were characterized using FT-IR, 1H & 13C NMR, LCMS spectroscopic studies, and single crystal X-ray diffraction analysis. The molecular structures of these derivatives show significant architectural features due to their intermolecular interactions, demonstrating their potential in the development of new chemical entities (Kulkarni et al., 2016).

  • Antibacterial and Antifungal Applications : Some derivatives have been evaluated for their antibacterial and antifungal activities. For instance, compounds synthesized from tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate exhibited moderate activity against several microorganisms, suggesting their potential use in developing new antimicrobial agents (Kulkarni et al., 2016).

Biological Evaluation

  • Antimicrobial Activity : Certain piperazine derivatives have shown to possess antibacterial and anthelmintic activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and found to exhibit poor antibacterial but moderate anthelmintic activity, highlighting the compound's potential in therapeutic applications (Sanjeevarayappa et al., 2015).

Chemical Properties and Applications

  • Crystal Structure Analysis : The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, providing insights into the bond lengths, angles, and typical piperazine-carboxylate structure. This type of research is crucial for the design of new compounds with desired chemical and physical properties (Mamat et al., 2012).

Anticorrosive Behavior

  • Corrosion Inhibition : Novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been investigated for their anticorrosive activity, particularly for protecting carbon steel in acidic media. Such studies are essential for developing new materials with enhanced durability and resistance to corrosion (Praveen et al., 2021).

Safety and Hazards

The compound is labeled with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Properties

IUPAC Name

tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZBHDCFUFVAOH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476441
Record name (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169448-17-3
Record name (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (RS)-4-benzyl-1-(tert-butyloxycarbonyl)-2-(2-hydroxyethyl)piperazine (D5) (2.5 g, 7.81 mmol) in ethanol (150 ml) was hydrogenated at atmospheric pressure and room temperature in the presence of 10% palladium on charcoal (2.07 g, 54% paste with water) for 3.5 h. The mixture was filtered through Kieselguhr and the filtrate evaporated in vacuo to give the title compound as a colourless oil (1.65 g, 92%). Mass spectrum (AP+): Found 231 (MH+). C11H22N2O3 requires 230.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
catalyst
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.